

An In-depth Technical Guide to the Chemical Structure and Properties of DOTAP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DOTAP Transfection Reagent*

Cat. No.: *B1146127*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), a widely utilized cationic lipid in research and pharmaceutical development. This document delves into its core chemical and physical properties, details established experimental protocols for its use, and visualizes key processes through structured diagrams.

Core Physicochemical Properties of DOTAP

DOTAP is a synthetic, di-chain cationic lipid essential for the formulation of liposomes and lipid nanoparticles used in non-viral gene and drug delivery.^{[1][2]} Its permanent positive charge, conferred by the quaternary ammonium headgroup, is fundamental to its ability to interact with negatively charged molecules such as nucleic acids.^{[1][3]} This electrostatic interaction facilitates the formation of complexes, known as lipoplexes, which protect the cargo and promote its uptake into cells.^[3]

The physicochemical characteristics of DOTAP and its formulations are critical determinants of their stability, transfection efficiency, and biocompatibility.^[1] These properties are often modulated by the inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol.^{[1][4][5]} Cholesterol enhances the rigidity and stability of the lipid bilayer, while the fusogenic lipid DOPE can improve the endosomal escape of the payload.^{[1][5]}

Table 1: Physicochemical Characteristics of DOTAP

Property	Value	Source
Chemical Name	1,2-dioleoyl-3-trimethylammonium-propane	[1]
Synonyms	18:1 TAP	[2] [6]
Molecular Formula	C42H80NO4+ (cation)	[6]
Molecular Weight	663.1 g/mol (cation)	[6]
CAS Number	132172-61-3 (chloride salt)	[3] [7]

Experimental Protocols

The thin-film hydration method is a common and reproducible technique for preparing DOTAP liposomes in a laboratory setting.[\[8\]](#) This process involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form vesicles.[\[8\]](#)

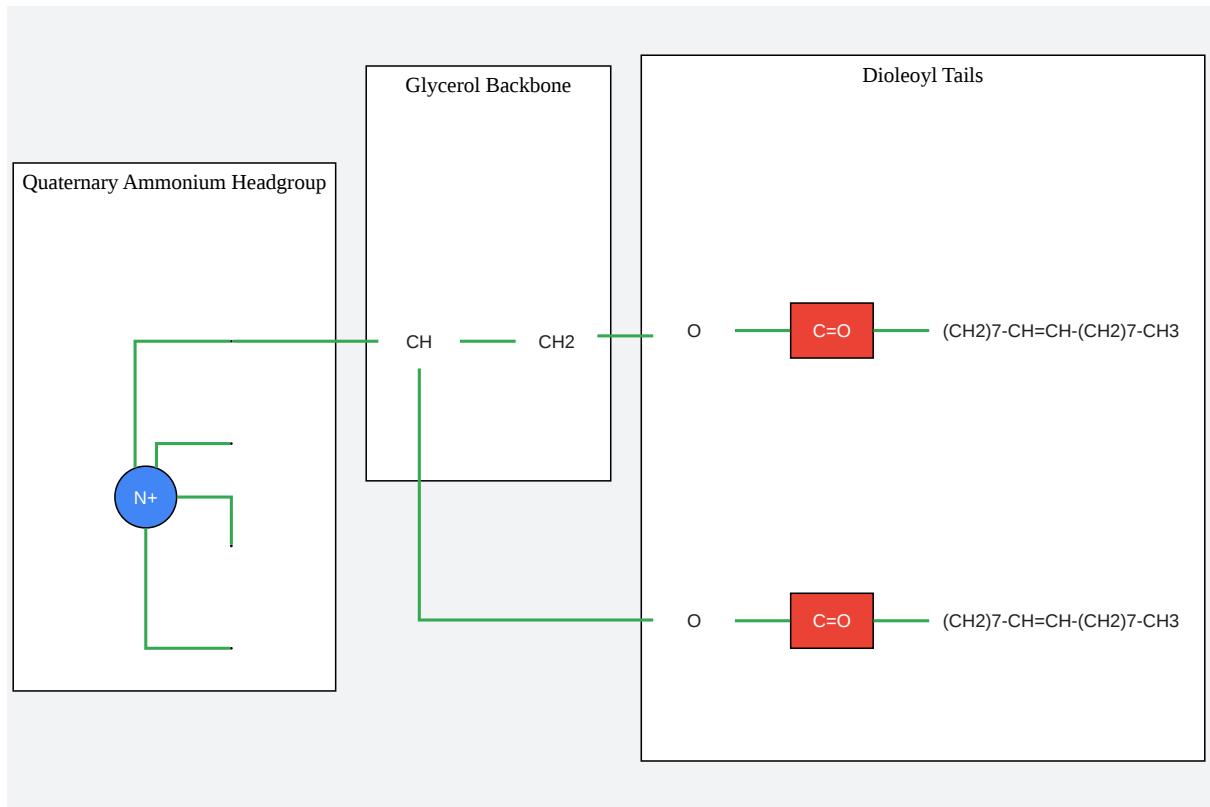
Materials:

- DOTAP chloride[\[8\]](#)
- Helper lipid (e.g., DOPE, Cholesterol)[\[5\]](#)[\[8\]](#)
- Organic solvent (e.g., Chloroform or a Chloroform/Methanol mixture)[\[8\]](#)
- Hydration buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer, or nuclease-free water)[\[8\]](#)
- Round-bottom flask[\[8\]](#)
- Rotary evaporator[\[8\]](#)
- Water bath[\[8\]](#)
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)[\[8\]](#)
- Inert gas (e.g., Nitrogen or Argon)[\[8\]](#)

Procedure:

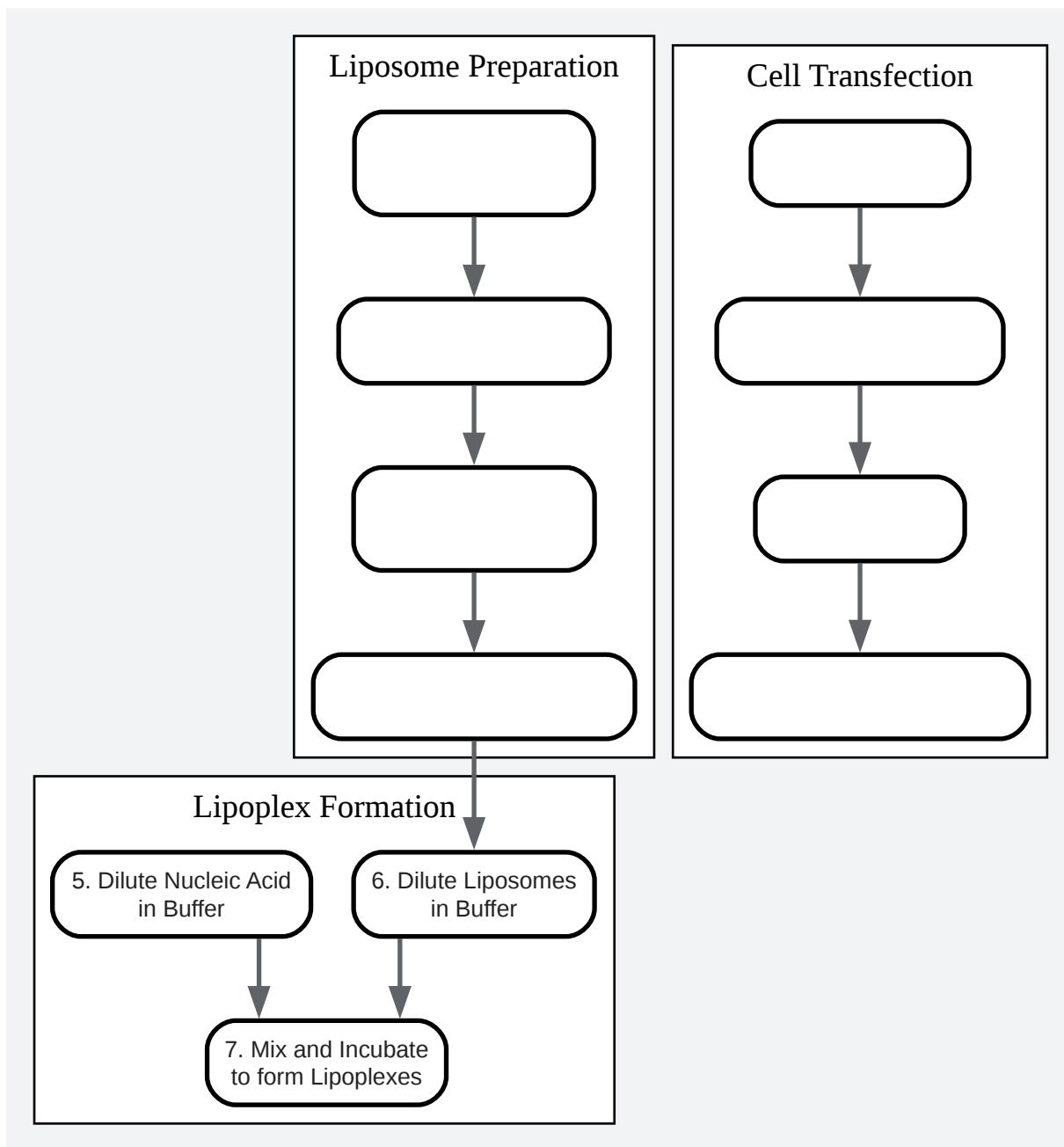
- Lipid Dissolution: Dissolve DOTAP and any helper lipids (e.g., DOPE, cholesterol) in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., 1:1 for DOTAP:DOPE).[5][8]
- Thin-Film Formation: Attach the flask to a rotary evaporator. The flask is immersed in a water bath set to a temperature above the lipid's transition temperature (around 40°C for DOTAP) to evaporate the solvent under vacuum. This creates a thin, uniform lipid film on the flask's inner surface.[8] The film is further dried under a stream of inert gas or in a vacuum desiccator to remove residual solvent.[5][8]
- Hydration: The lipid film is hydrated with a pre-warmed aqueous buffer to the desired final lipid concentration (e.g., 1 mg/mL).[8] Agitation, such as vortexing, helps to suspend the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[8]
- Sizing: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to extrusion. The suspension is passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.[8] Sonication can also be used for sizing, but extrusion generally results in a more homogenous population of vesicles. [8]

DOTAP liposomes are effective reagents for the transfection of nucleic acids into eukaryotic cells.[9] The process involves the formation of lipoplexes, which are then introduced to the cells in culture.

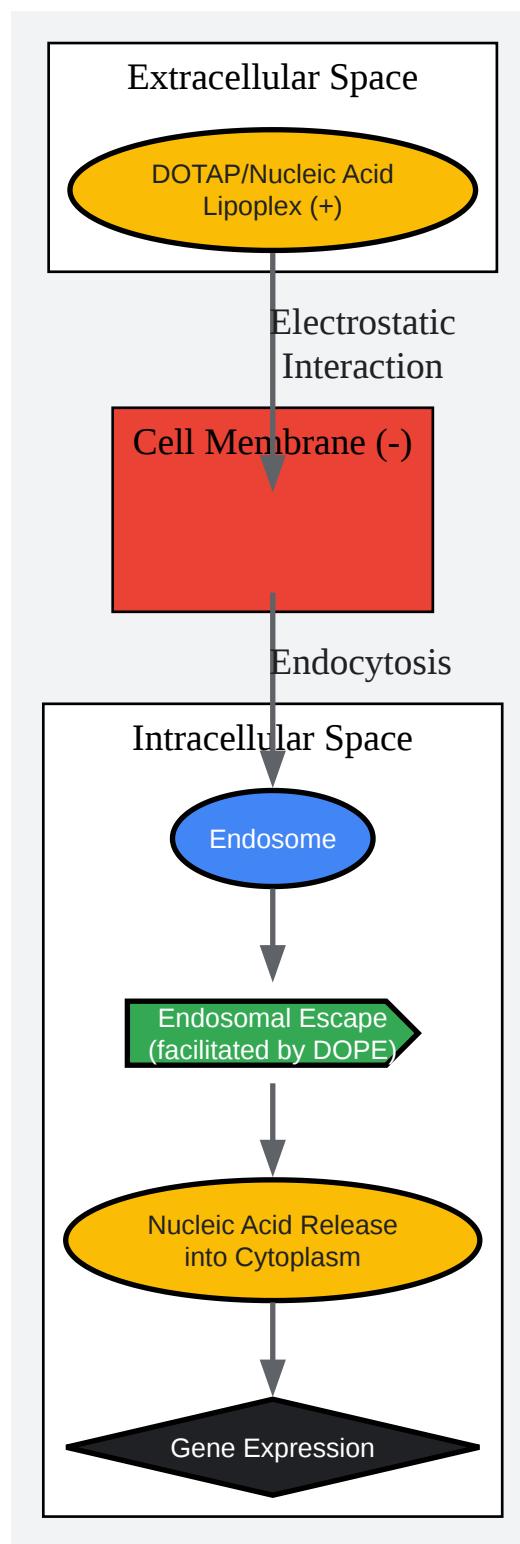

Materials:

- Adherent or suspension cells in culture[9]
- Prepared DOTAP-based liposomes
- Nucleic acid (e.g., plasmid DNA, siRNA)[5]
- HEPES-buffered saline (HBS) or other suitable buffer[9]
- Cell culture medium (with or without serum)[9]

Procedure:


- Cell Preparation: The day before transfection, seed the cells so that they reach 50-70% confluence at the time of transfection.[5][9]
- Lipoplex Formation:
 - In a sterile tube, dilute the nucleic acid in a buffer like HBS.[9]
 - In a separate sterile tube, dilute the DOTAP liposome suspension in the same buffer.[9]
 - Gently add the diluted nucleic acid to the diluted liposome suspension and mix by pipetting. It is important not to vortex the mixture.[5][9]
 - Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[5][9]
- Transfection:
 - For adherent cells, remove the culture medium and add fresh medium containing the prepared lipoplexes.[9]
 - For suspension cells, centrifuge the cells, remove the supernatant, and resuspend them in medium containing the lipoplexes.[9]
- Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[5]
- Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium.[5]
- Analysis: Analyze the cells for gene expression or gene silencing at an appropriate time point (e.g., 24-72 hours) after transfection.[5]

Visualizations



[Click to download full resolution via product page](#)

Caption: Chemical structure of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for liposome preparation and cell transfection.

[Click to download full resolution via product page](#)

Caption: Mechanism of cellular uptake and endosomal escape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Dioleoyl-3-trimethylammonium propane - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dotap | C42H80NO4+ | CID 6437371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of DOTAP]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1146127#dotap-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com